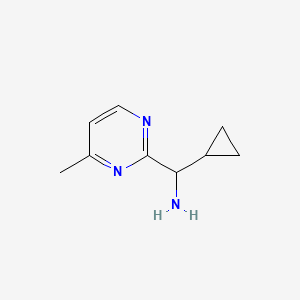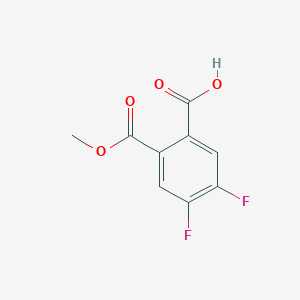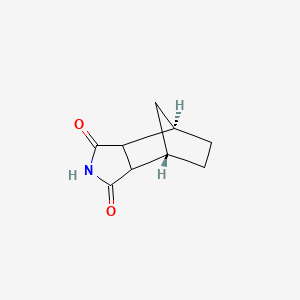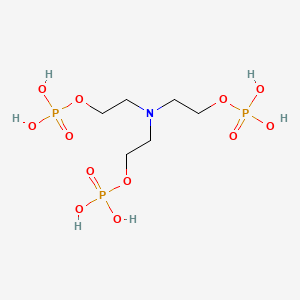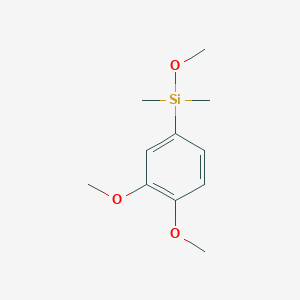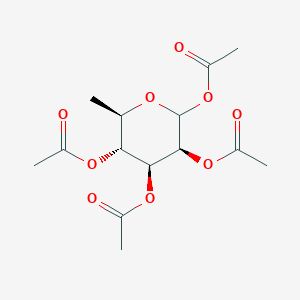
(3S,4S,5R,6R)-6-Methyltetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4S,5R,6R)-6-Methyltetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate is a complex organic compound characterized by its tetrahydropyran ring structure with multiple acetyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S,5R,6R)-6-Methyltetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate typically involves the acetylation of a tetrahydropyran derivative. The process begins with the preparation of the tetrahydropyran ring, followed by the introduction of acetyl groups at specific positions. Common reagents used in this synthesis include acetic anhydride and a suitable catalyst, such as pyridine, under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation reactions using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reagent concentrations.
Análisis De Reacciones Químicas
Types of Reactions
(3S,4S,5R,6R)-6-Methyltetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl groups to alcohols.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
(3S,4S,5R,6R)-6-Methyltetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3S,4S,5R,6R)-6-Methyltetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate involves its interaction with specific molecular targets. The acetyl groups can participate in acetylation reactions, modifying the activity of enzymes and proteins. This compound may also interact with cellular pathways, influencing biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydropyran derivatives: Compounds with similar ring structures but different substituents.
Acetylated sugars: Compounds with multiple acetyl groups attached to sugar moieties.
Uniqueness
(3S,4S,5R,6R)-6-Methyltetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate is unique due to its specific stereochemistry and the presence of multiple acetyl groups, which confer distinct chemical and biological properties compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C14H20O9 |
|---|---|
Peso molecular |
332.30 g/mol |
Nombre IUPAC |
[(2R,3R,4S,5S)-4,5,6-triacetyloxy-2-methyloxan-3-yl] acetate |
InChI |
InChI=1S/C14H20O9/c1-6-11(20-7(2)15)12(21-8(3)16)13(22-9(4)17)14(19-6)23-10(5)18/h6,11-14H,1-5H3/t6-,11-,12+,13+,14?/m1/s1 |
Clave InChI |
QZQMGQQOGJIDKJ-KLMKKNRQSA-N |
SMILES isomérico |
C[C@@H]1[C@H]([C@@H]([C@@H](C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canónico |
CC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


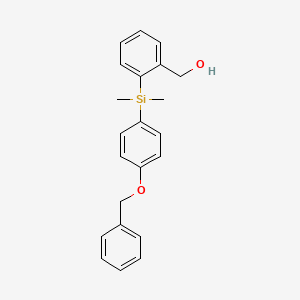
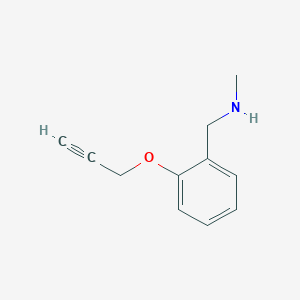
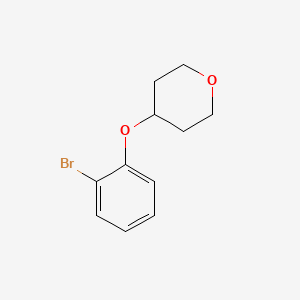

![6-Chloro-2-methoxy-1H-benzo[d]imidazol-1-ol](/img/structure/B12833837.png)
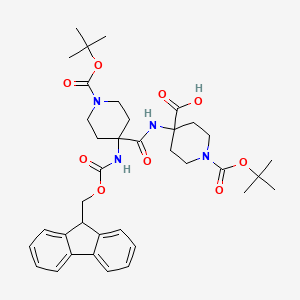
![5-(sec-Butyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B12833848.png)
![4-[2,5-bis[2-(4-aminophenyl)ethynyl]-4-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B12833852.png)
